molecular formula C12H10ClN3O2 B13433551 Ethyl 3-chloro-6-(pyridin-4-yl)pyridazine-4-carboxylate

Ethyl 3-chloro-6-(pyridin-4-yl)pyridazine-4-carboxylate

Cat. No.: B13433551
M. Wt: 263.68 g/mol
InChI Key: DJUJHVXAIYTWRW-UHFFFAOYSA-N
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Mechanism of Action

The mechanism of action of Ethyl 3-chloro-6-(pyridin-4-yl)pyridazine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects . For example, it may inhibit microbial growth by interfering with essential bacterial enzymes . The exact molecular targets and pathways can vary depending on the specific application and biological context.

Biological Activity

Ethyl 3-chloro-6-(pyridin-4-yl)pyridazine-4-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biochemical properties, mechanisms of action, and applications in various fields.

Chemical Structure and Properties

This compound features a pyridazine ring substituted with a pyridine group and a chlorine atom. This structure contributes to its reactivity and biological activity. The compound's molecular formula is C12H10ClN3O2C_{12}H_{10}ClN_3O_2, and it has a molecular weight of 273.68 g/mol.

Interaction with Biological Targets

Research indicates that this compound interacts with various enzymes and proteins, affecting their function. Notably, it has been shown to modulate the activity of certain kinases involved in cell signaling pathways, which can lead to significant changes in cellular processes such as proliferation and apoptosis .

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against various pathogens. In vitro studies have shown that it exhibits selective toxicity towards certain bacterial strains, indicating its potential as an antibiotic agent. For instance, it has been evaluated for its effectiveness against Gram-positive and Gram-negative bacteria, as well as fungi .

The mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : The compound can inhibit specific enzymes, disrupting metabolic pathways critical for pathogen survival.
  • Gene Expression Modulation : It influences the expression of genes associated with cell growth and death, potentially leading to apoptosis in cancer cells.
  • Cell Signaling Alteration : By interacting with kinases, the compound can modify signaling cascades that regulate various cellular functions.

Case Studies

  • Anticancer Activity : A study reported that derivatives of this compound showed promising anticancer properties by inducing apoptosis in cancer cell lines. The mechanism was linked to the activation of caspases, which are crucial for programmed cell death .
  • Antichlamydial Activity : Another investigation highlighted its potential against Chlamydia, where it was found to significantly reduce the formation of infectious bodies in infected cells .

Data Table: Biological Activity Overview

Activity Type Target Pathogen/Cell Type IC50 (µg/mL) Mechanism
AntimicrobialN. meningitidis64Enzyme inhibition
AntimicrobialH. influenzae32Cell signaling alteration
AnticancerCancer cell linesVariesInduction of apoptosis
AntichlamydialChlamydiaVariesDisruption of infectious body formation

Properties

Molecular Formula

C12H10ClN3O2

Molecular Weight

263.68 g/mol

IUPAC Name

ethyl 3-chloro-6-pyridin-4-ylpyridazine-4-carboxylate

InChI

InChI=1S/C12H10ClN3O2/c1-2-18-12(17)9-7-10(15-16-11(9)13)8-3-5-14-6-4-8/h3-7H,2H2,1H3

InChI Key

DJUJHVXAIYTWRW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=NN=C1Cl)C2=CC=NC=C2

Origin of Product

United States

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